molecular formula C13H16N2O2 B12651274 N-(2-Cyanoethyl)-N-ethylanilinium acetate CAS No. 83763-40-0

N-(2-Cyanoethyl)-N-ethylanilinium acetate

Cat. No.: B12651274
CAS No.: 83763-40-0
M. Wt: 232.28 g/mol
InChI Key: XAFAHWSTQUPXDF-UHFFFAOYSA-M
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Description

N-(2-Cyanoethyl)-N-ethylanilinium acetate: is an organic compound with the molecular formula C13H16N2O2 It is a derivative of aniline, featuring a cyanoethyl group and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-N-ethylanilinium acetate typically involves the reaction of N-(2-Cyanoethyl)-N-ethylaniline with acetic acid or acetic anhydride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

N-(2-Cyanoethyl)-N-ethylaniline+Acetic AcidN-(2-Cyanoethyl)-N-ethylanilinium acetate\text{N-(2-Cyanoethyl)-N-ethylaniline} + \text{Acetic Acid} \rightarrow \text{this compound} N-(2-Cyanoethyl)-N-ethylaniline+Acetic Acid→N-(2-Cyanoethyl)-N-ethylanilinium acetate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)-N-ethylanilinium acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Cyanoethyl)-N-ethylanilinium acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Cyanoethyl)-N-ethylanilinium acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic and electrophilic reactions, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

  • N-(2-Cyanoethyl)-N-methylaniline
  • N-(2-Cyanoethyl)-N-propylaniline
  • N-(2-Cyanoethyl)-N-isopropylaniline

Comparison: N-(2-Cyanoethyl)-N-ethylanilinium acetate is unique due to its specific combination of cyanoethyl and ethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

83763-40-0

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-cyanoethylidene-ethyl-phenylazanium;acetate

InChI

InChI=1S/C11H13N2.C2H4O2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10H,2,6H2,1H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

XAFAHWSTQUPXDF-UHFFFAOYSA-M

Canonical SMILES

CC[N+](=CCC#N)C1=CC=CC=C1.CC(=O)[O-]

Origin of Product

United States

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